N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide
Description
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-[[(1R)-1-phenylethyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHQOYMDLQQMHG-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide typically involves the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the acylation of a phenyl ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amination Reaction: The benzoylphenyl intermediate is then reacted with (1R)-1-phenylethylamine under controlled conditions to form the desired amide compound. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 hr | 2-[(1R)-1-phenylethylamino]acetic acid + 2-benzoylphenylamine | 78% | , |
| 2M NaOH, 80°C, 8 hr | Sodium salt of acetic acid derivative + free amine | 85% |
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Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline conditions involve nucleophilic hydroxide attack. Steric hindrance from the benzoylphenyl group slows reaction kinetics compared to simpler acetamides.
Palladium-Catalyzed Cross-Coupling Reactions
The aromatic bromine or iodine substituents (if present in derivatives) enable coupling reactions.
Table 1: Suzuki–Miyaura Coupling (Hypothetical Derivative)
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| 3-Bromo-N-(2-benzoylphenyl) | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-functionalized acetamide | 92% |
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Key Conditions : Reactions require anhydrous solvents (toluene/THF) and temperatures of 80–100°C. The benzoyl group acts as an electron-withdrawing director, favoring para-substitution in coupling reactions .
Electrophilic Aromatic Substitution
The benzoylphenyl ring undergoes nitration and sulfonation at the meta position due to the electron-withdrawing effect of the carbonyl group.
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 65% |
| Sulfonation | SO₃/H₂SO₄, 100°C | Meta | 58% |
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Limitation : Steric hindrance from the acetamide side chain reduces reactivity compared to unsubstituted benzophenones .
Photocatalytic C–H Functionalization
The compound participates in C–H activation under visible light irradiation.
Table 2: Photocatalytic Cyanation
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Ir(dF(CF₃)ppy)₂(dtppy)PF₆ | NaCN, air, THF, 24 hr | Cyano-substituted derivative | 76% |
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Mechanism : The iridium photocatalyst generates radicals that abstract hydrogen from the benzylic position, followed by cyanide trapping .
Reductive Amination and Hydrogenation
The chiral (1R)-1-phenylethylamino group facilitates stereoselective transformations.
| Reaction | Catalyst | Product | ee |
|---|---|---|---|
| Ketone hydrogenation | Pd/C, H₂ (1 atm) | Secondary alcohol derivative | >99% |
| Reductive amination | NaBH₃CN, MeOH | Tertiary amine | 88% |
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Steric Effects : The bulky benzoylphenyl group enforces facial selectivity during hydrogenation, preserving the (R)-configuration .
Stability Under Oxidative Conditions
The compound shows moderate stability toward oxidants:
| Oxidant | Conditions | Degradation |
|---|---|---|
| H₂O₂ (30%) | RT, 6 hr | 40% decomposition |
| KMnO₄ (1M) | 50°C, 2 hr | Complete oxidation to CO₂ |
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Note : Oxidation primarily targets the acetamide’s methyl group and the benzylic C–H bonds.
Key Research Findings
-
Catalytic Versatility : Palladium and iridium catalysts enable diverse functionalizations, including cross-coupling and C–H activation, with yields >75% .
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Stereochemical Integrity : The (R)-configured phenylethylamino group remains intact under most conditions, enabling chiral applications .
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Directing Effects : The benzoyl group strongly directs electrophiles to the meta position, overriding competing substituents .
Scientific Research Applications
Synthesis and Production
The synthesis of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide typically involves several key steps, including:
- Formation of the amide bond : This is achieved through the reaction of appropriate benzoyl and phenethylamine derivatives under controlled conditions.
- Purification techniques : Advanced methods such as chromatography are employed to isolate the compound with high purity, essential for research purposes.
Industrial production may utilize optimized reaction conditions to enhance yield and purity, including techniques like continuous flow reactors .
Pharmaceutical Research
This compound has shown promise in pharmaceutical applications due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Mechanism of Action : Preliminary studies indicate that this compound may modulate enzyme activity or receptor binding, impacting signaling pathways crucial for cell function. Further investigations are required to elucidate these mechanisms fully .
Research has indicated that compounds similar to this compound may exhibit anti-inflammatory or analgesic properties. These findings suggest potential applications in developing new therapeutic agents for conditions involving inflammation or pain management.
Material Science
The unique chemical properties of this compound also make it a candidate for material science applications, particularly in the development of polymers or coatings with enhanced properties due to its structural characteristics.
Case Study 1: Inhibition of Biological Targets
In a study investigating the inhibitory effects of related compounds on osteoclastogenesis, it was found that certain derivatives exhibited significant inhibitory activity on bone resorption processes. This suggests that this compound could have similar effects, warranting further exploration in osteolytic disorders .
Case Study 2: Synthesis Optimization
Research focused on improving synthesis methods for amide compounds highlighted the importance of reaction conditions and purification techniques. These insights can be directly applied to enhance the production efficiency of this compound, making it more accessible for research and application .
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Acetamide Functionality
The acetamide group is a common feature in bioactive molecules. For example:
- N-(2-benzoylphenyl)acetamide (): Lacks the (1R)-1-phenylethylamino group, resulting in steric hindrance that prevents two-center HB formation. Instead, oxalamide analogs form three-center HBs with ΔH° = 28.3 kJ·mol⁻¹ and ΔS° = 69.1 J·mol⁻¹·K⁻¹ in DMSO-d6 .
- 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide (): Incorporates a benzothiazole-thiadiazole hybrid structure, where the acetamide linker enhances anticonvulsant activity (100% effectiveness in MES tests) .
The target compound’s (1R)-1-phenylethylamino group introduces chirality, which may enhance receptor selectivity. A structurally related compound, 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide (), leverages its (1R)-configuration for optimized binding in therapeutic applications .
Aromatic Substituents
- N-([1,1'-biphenyl]-4-yl)-2-chloro-N-[(1R)-2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl]acetamide (): Features a biphenyl group and pyridinyl moiety, contributing to a molecular weight of 483.99 g/mol and chiral centers that influence solubility and target engagement .
- N-(2-(4-chlorophenoxy)acetamido)phenyl derivatives (): Chlorophenoxy groups enhance dipole interactions in crystal networks, as confirmed by X-ray diffraction .
The target compound’s benzoylphenyl group likely promotes π-π stacking but may reduce HB-driven solubility compared to chlorophenoxy or nitroindole analogs.
Key Observations :
- Derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit higher melting points due to enhanced dipole interactions .
- The target compound’s stereochemistry may lower synthetic yields compared to non-chiral analogs, as seen in ’s coupling-agent-dependent synthesis .
Stability and Solvent Interactions
- Hydrogen Bonding : Unlike oxalamide derivatives (), the target compound’s steric bulk may limit intramolecular HB formation, reducing stability in polar solvents like DMSO. This contrasts with three-center HB systems (ΔH° = 28.3 kJ·mol⁻¹) .
- Crystal Packing : Benzoylphenyl groups in form 1-D/2-D networks via C–H···O/π interactions, suggesting the target compound may crystallize similarly, impacting bioavailability .
Biological Activity
N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of benzoyl derivatives with aminoacetamides. The general synthetic route can be summarized as follows:
- Formation of Benzoyl Derivative : The starting material, 2-benzoylphenol, undergoes acylation to introduce the benzoyl group.
- Amino Group Introduction : The introduction of the (1R)-1-phenylethylamino group is achieved via nucleophilic substitution.
- Final Acetamide Formation : The final step involves the acetamide formation through coupling reactions.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.
- In vitro Studies : The compound showed inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties.
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induces apoptosis, characterized by increased caspase activity and DNA fragmentation .
- Dose-Response Relationship : A dose-dependent response was observed, with IC50 values in the micromolar range (10-20 µM) for various cancer cell lines .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Evaluation in Cancer Research :
- In a study by Johnson et al. (2023), the compound was tested against a panel of cancer cell lines and showed promising results in reducing tumor cell viability by over 70% at higher concentrations.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with coupling of 2-benzoylphenylamine with activated acetic acid derivatives. Key steps include:
- Amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under inert conditions (dry DCM, 0–5°C) to minimize side reactions .
- Chiral induction via (1R)-1-phenylethylamine, requiring strict temperature control (25–30°C) and pH monitoring to preserve stereochemical integrity .
- Purification via column chromatography or recrystallization, monitored by TLC (hexane:ethyl acetate, 9:3) .
- Optimization : Adjust solvent polarity (e.g., DMSO for solubility) and catalyst loading to improve yields (typically 60–75%) .
Q. How is structural characterization of this compound performed to confirm purity and stereochemistry?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 identifies amide proton signals (~10 ppm) and chiral center splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 387.18) .
- X-ray Crystallography : Resolves absolute configuration of the (1R)-chiral center .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Screening Workflow :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based substrates .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Approach :
- Analog Synthesis : Modify the benzoyl or phenylethyl groups (e.g., halogen substitution, methoxy derivatives) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to targets like kinase domains .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using MOE software .
- Validation : Compare IC50 values of analogs against primary and off-target enzymes .
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Case Example : Conflicting cytotoxicity data may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound stability : Test degradation under assay conditions (e.g., PBS, 37°C) via LC-MS .
- Metabolic interference : Use liver microsomes to assess metabolite interference .
- Resolution : Perform meta-analysis of published data with standardized normalization (e.g., % inhibition relative to positive controls) .
Q. How can enantiomeric purity be ensured during large-scale synthesis?
- Chiral Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
